MPX-004

GluN2A NAM NMDA receptor Allosteric modulator

Generic substitution among GluN2A pyrazine sulfonamides fails due to profound differences in binding kinetics and efficacy modulation. MPX-004 resolves this by uniquely combining high-affinity GluN2A binding (KB=9.3 nM) with a positive efficacy shift (β=1.19), optimal logP=1.02, and 53-min HLM half-life. • Definitive selectivity: IC50 79 nM on GluN2A; zero inhibition of GluN2B/2D receptors; validated in GRIN2A KO tissue for irrefutable target attribution. • Structural confidence: Co-crystal structure available (PDB 5I58, 2.52 Å), enabling rational analog design and virtual screening. • Supply assurance: Standard pack sizes 5-50 mg in stock; bulk custom synthesis available on request with full analytical documentation.

Molecular Formula C17H15ClFN5O3S2
Molecular Weight 455.9 g/mol
Cat. No. B12396823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPX-004
Molecular FormulaC17H15ClFN5O3S2
Molecular Weight455.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)
InChIKeyBRNKHERDLJYUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPX-004 Procurement-Quality Data for GluN2A NAM Research


5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide, designated MPX-004 [1], is a synthetic, pyrazine-containing negative allosteric modulator (NAM) that selectively targets GluN2A-containing NMDA receptors [2]. As a key member of the TCN-201 derivative series, MPX-004 exhibits potent and highly specific inhibition of GluN2A diheteromers and GluN1/2A/2B triheteromers without affecting GluN2B or GluN2D receptor subtypes [3]. The compound's 3-chloro-4-fluorophenyl sulfonamide moiety and 2-methylthiazol-5-ylmethyl pyrazine-2-carboxamide core confer distinct pharmacological properties, making it an essential tool for probing GluN2A physiology in neuropsychiatric and developmental disorder research .

MPX-004: Why Generic Substitution Fails


Generic substitution among GluN2A-targeting pyrazine sulfonamides fails due to profound, quantifiable differences in allosteric modulation, binding kinetics, and physicochemical properties driven by minor structural changes. The chloro-fluoro substitution pattern in MPX-004 confers a unique combination of high-affinity binding (KB = 9.3 nM), moderate positive efficacy modulation (β = 1.19), and balanced logP (1.02) [1]. In contrast, the 3,4-difluoro analog MPX-007 exhibits 8.5-fold tighter binding (KB = 1.1 nM) but reduces agonist efficacy (β = 0.82) and has higher solubility, while the parent TCN-201 shows weaker binding (KB = 42 nM) and negative efficacy (β = 0.76) [2]. Even compounds with identical cores but varied halogen substituents or linker regions demonstrate divergent in vitro ADME properties, receptor occupancy profiles, and in vivo utility [3]. Thus, precise procurement of MPX-004—rather than a 'similar' analog—is mandatory to ensure experimental reproducibility and interpretable results in GluN2A pharmacology studies.

MPX-004 Head-to-Head Comparative Evidence


GluN1/2A Receptor Binding Affinity

In a head-to-head pharmacological equilibrium model using Xenopus oocytes expressing diheteromeric GluN1/2A receptors, MPX-004 exhibits a modulator binding dissociation constant (KB) of 9.3 nM, representing a 4.5-fold improvement over TCN-201 (KB = 42 nM) but an 8.5-fold weaker binding than the difluoro analog MPX-007 (KB = 1.1 nM) [1]. MPX-004 also shows enhanced negative modulation of glycine binding affinity (α = 0.0018) compared to TCN-201 (α = 0.0032) but less than MPX-007 (α = 0.00053) [1].

GluN2A NAM NMDA receptor Allosteric modulator Binding affinity

Allosteric Efficacy Modulation

Under identical experimental conditions (Xenopus oocytes, TEVC), MPX-004 is the only analog among the three that increases agonist efficacy at GluN1/2A receptors, with an allosteric efficacy interaction constant (β) of 1.19 [1]. In contrast, TCN-201 (β = 0.76) and MPX-007 (β = 0.82) both reduce agonist efficacy [1]. This β > 1 behavior indicates that MPX-004 binding enhances the ability of bound agonists (glycine/glutamate) to activate the channel, a functional distinction that cannot be inferred from binding potency alone.

Allosteric efficacy β-factor NMDA receptor GluN2A NAM

GluN2A Subtype Selectivity Profile

In HEK cell-based Ca2+ influx assays, MPX-004 inhibits GluN2A-containing NMDA receptors with an IC50 of 79 nM, while MPX-007 achieves an IC50 of 27 nM [1]. Critically, at concentrations that completely inhibit GluN2A activity, MPX-004 has no measurable inhibitory effect on GluN2B or GluN2D receptor-mediated responses . This selectivity is confirmed in Xenopus oocyte electrophysiology across all GluN2A-D subtypes [1]. In rat hippocampal slices, MPX-004 inhibits approximately 60% of total NMDA receptor-mediated EPSP [1].

GluN2A selectivity NMDA receptor Subtype-specific inhibition HEK cell assay

Physicochemical and ADME Profile

Comparative physicochemical and in vitro ADME profiling reveals that MPX-004 (logP = 1.02, HLM t½ = 53 min, solubility = 16 µM) occupies a distinct property space between TCN-201 (logP = 3.39, HLM t½ = 19 min, solubility = 8 µM) and MPX-007 (logP = 0.69, HLM t½ = 63 min, solubility = 68 µM) [1]. MPX-004's lower lipophilicity compared to TCN-201 reduces non-specific binding, while its intermediate solubility and stability support reliable ex vivo slice electrophysiology without the rapid metabolic clearance seen with TCN-201 [1].

ADME Lipophilicity Microsomal stability Compound procurement

GluN2A-Dependent Synaptic Effects

In acute slices from P28-31 wild-type mouse visual cortex, incubation with 50 µM MPX-004 for ≥40 min caused a statistically significant, ~30% reduction in the NMDAR/AMPAR ratio at layer 4-to-2/3 synapses (WT vehicle: 0.96 ± 0.07; WT MPX-004: 0.65 ± 0.10, p~0.01, one-way ANOVA) [1]. Crucially, MPX-004 had no effect on the NMDAR/AMPAR ratio in slices from GRIN2A knockout mice (KO vehicle: 0.77 ± 0.08; KO MPX-004: 0.76 ± 0.06) [1]. This genetic validation confirms that MPX-004's ex vivo effects are entirely GluN2A-dependent. In hippocampal slices, MPX-004 inhibited ~47% of isolated NMDAR-mediated fEPSP (WT vehicle: 100% ± 13%; WT MPX-004: 53% ± 4%, p=0.0013) [2].

Ex vivo electrophysiology Synaptic plasticity GRIN2A knockout Target validation

Crystal Structure of GluN1/GluN2A Complex

The high-resolution crystal structure of the GluN1/GluN2A ligand-binding domain (LBD) heterodimer in complex with MPX-004 (PDB 5I58, 2.52 Å resolution) reveals the compound bound to the dimer interface at the N-terminal domain (NTD) [1]. The 3-chloro-4-fluorophenyl sulfonamide moiety occupies a hydrophobic pocket where the chlorine atom forms a halogen bond with backbone carbonyl, while the fluorine engages in orthogonal dipolar interactions [2]. Superposition with TCN-201 (grey, 2.28 Å) and MPX-007 (salmon, 2.11 Å) shows that the 3-chloro substitution in MPX-004 induces a ~15° rotation of the phenyl ring relative to the 3,4-difluoro MPX-007, repositioning the sulfonamide linker and altering contacts with residues in the α-helix that gates agonist efficacy [3]. This distinct binding pose correlates with MPX-004's unique β = 1.19 positive efficacy modulation.

Crystal structure Ligand-binding domain GluN1/GluN2A Structure-activity relationship

MPX-004 Preferred Application Scenarios


Ex Vivo Brain Slice Electrophysiology

Researchers conducting patch-clamp or field potential recordings in acute rodent brain slices should procure MPX-004 over MPX-007 or TCN-201 due to its optimal combination of logP = 1.02 (reduced non-specific tissue binding vs. TCN-201 logP 3.39) and HLM t½ = 53 min (sufficient stability for hour-long recordings vs. TCN-201 19 min) [1]. MPX-004's 79 nM IC50 provides robust GluN2A inhibition at 30–50 µM bath concentrations while maintaining complete selectivity over GluN2B/2D [2]. The GRIN2A KO validation ensures that any observed effects are genuinely GluN2A-dependent [3].

Allosteric Efficacy Mechanism Studies

For experiments aiming to differentiate between binding-driven antagonism and efficacy-driven modulation of NMDA receptor function, MPX-004 is the sole appropriate choice among the TCN-201 series. Its β = 1.19 (increase in agonist efficacy) contrasts sharply with TCN-201 (β = 0.76) and MPX-007 (β = 0.82) [1]. This property makes MPX-004 uniquely suited for investigating how partial agonist potentiation influences downstream signaling cascades, synaptic plasticity induction thresholds, or receptor trafficking independent of pure channel block.

Structure-Based Drug Design

Medicinal chemistry teams optimizing GluN2A NAMs for improved in vivo properties should utilize MPX-004 as a reference standard due to the availability of its high-resolution co-crystal structure (PDB 5I58, 2.52 Å) [1]. The structure reveals the precise binding pose of the 3-chloro-4-fluorophenyl sulfonamide moiety at the NTD dimer interface, providing a template for virtual screening, free energy perturbation calculations, and rational design of next-generation analogs [2]. This structural information is not available for many alternative GluN2A NAM scaffolds.

Phenotype Validation in GRIN2A KO Models

Studies employing GRIN2A knockout mice or disease models with altered GluN2A expression (e.g., Rett Syndrome, schizophrenia, autism spectrum disorders) require MPX-004 for definitive pharmacological validation. MPX-004 reduces NMDAR/AMPAR ratio by ~30% in WT slices but has zero effect in GRIN2A KO slices [1], providing a gold-standard control for attributing behavioral or electrophysiological phenotypes to GluN2A. The compound's moderate solubility (16 µM) and efflux ratio (3.8) [2] support reliable ex vivo dosing without the confounding brain penetration issues that limit MPX-007's in vivo utility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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